1-(Adamantan-1-yl)-3-chloropropan-2-one
Description
Historical Context and Evolution of Adamantane (B196018) Chemistry
Adamantane (C₁₀H₁₆) is a tricyclic alkane with a unique, highly symmetrical, and strain-free cage-like structure resembling a diamond fragment, which led to its name derived from the Greek "adamantinos," meaning diamond-like. wikipedia.orgyale.edu Its existence was first proposed in 1924 by H. Decker, who named it "decaterpene". wikipedia.orgchemistrylearner.com However, the first successful laboratory synthesis was not achieved until 1941 by Vladimir Prelog, albeit with a very low yield. wikipedia.org A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis from dicyclopentadiene, making adamantane and its derivatives readily accessible for research. chemistrylearner.com
The discovery of adamantane in petroleum in 1933 by Czech chemists S. Landa and V. Machacek marked the beginning of a new field of chemistry focused on polyhedral organic compounds. wikipedia.org The availability of adamantane spurred extensive research into its derivatives, leading to the discovery of their applications in various fields, most notably in medicinal chemistry. nih.govontosight.airesearchgate.netontosight.ai The rigid and lipophilic nature of the adamantyl group has been exploited to modify the pharmacokinetic and pharmacodynamic properties of various drugs. pensoft.net This has led to the development of several successful adamantane-containing pharmaceuticals, including the antiviral agent amantadine (B194251) and the Alzheimer's disease drug memantine. chemistrylearner.com
Significance of Ketone and Halogen Functionalities in Organic Synthesis
The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is a cornerstone of organic synthesis. organicchemistrytutor.comontosight.ai The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes ketones susceptible to a wide range of nucleophilic addition reactions. This reactivity allows for the construction of more complex carbon skeletons and the introduction of other functional groups. Furthermore, the α-protons (hydrogens on the carbon adjacent to the carbonyl group) of ketones are acidic and can be removed to form enolates, which are powerful nucleophiles in their own right, participating in crucial carbon-carbon bond-forming reactions. jove.com
Halogens, when incorporated into organic molecules, introduce a new dimension of reactivity. ontosight.ai Halogenated compounds, or organohalides, are versatile intermediates in synthesis. The halogen atom can act as a good leaving group in nucleophilic substitution and elimination reactions, enabling the introduction of a wide variety of other functional groups. nih.gov In the context of "1-(Adamantan-1-yl)-3-chloropropan-2-one," the chlorine atom is positioned on the carbon alpha to the ketone carbonyl group, creating an α-chloroketone. This arrangement significantly enhances the reactivity of the carbon-chlorine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. nih.govnih.govmdpi.com
Position of this compound within Complex Organic Molecules Research
While specific research exclusively focused on "this compound" is not extensively documented in publicly available literature, its molecular structure strongly suggests its role as a valuable synthetic intermediate or building block. The combination of the bulky, lipophilic adamantane moiety and the reactive α-chloroketone functionality makes it a prime candidate for the synthesis of novel, complex adamantane-containing molecules.
The adamantyl group can impart desirable properties such as increased metabolic stability, enhanced lipophilicity for better membrane permeability, and a rigid scaffold to orient other functional groups in a specific spatial arrangement. ontosight.aipensoft.net The α-chloroketone portion, on the other hand, provides a reactive handle for a variety of chemical transformations. It is a classic precursor for the synthesis of numerous heterocyclic compounds, such as thiazoles, imidazoles, and oxazoles, which are prevalent motifs in many biologically active molecules. nih.govresearchgate.net Therefore, "this compound" is logically positioned as a precursor to novel adamantane-substituted heterocycles with potential applications in drug discovery and materials science.
Research Scope and Objectives Pertaining to this compound
Based on the known chemistry of its constituent functional groups, the research scope and objectives for "this compound" can be logically inferred to encompass the following areas:
Development of Efficient Synthetic Routes: A primary objective would be to establish a high-yielding and scalable synthesis of the title compound. A plausible approach involves the reaction of adamantane-1-carbonyl chloride with diazomethane (B1218177) to form the corresponding diazoketone, followed by treatment with hydrochloric acid. Alternatively, the direct chlorination of 1-(adamantan-1-yl)propan-2-one could be explored.
Exploration of its Reactivity: A key research direction would be to investigate the reactivity of the α-chloroketone moiety in the presence of the bulky adamantyl group. This would involve studying its reactions with various nucleophiles, such as amines, thioureas, and amidines, to synthesize a library of novel adamantane-substituted heterocyclic compounds.
Synthesis of Biologically Active Molecules: A major objective would be to utilize "this compound" as a key intermediate in the synthesis of potential therapeutic agents. Given the history of adamantane in medicine, new derivatives synthesized from this building block could be screened for a range of biological activities, including antiviral, anticancer, and neuroprotective properties.
Investigation of Physicochemical Properties: Characterizing the physical and chemical properties of the synthesized adamantane derivatives would be crucial. This would include determining their lipophilicity, solubility, and stability, which are critical parameters for drug development.
The following table outlines the key structural features of "this compound" and their implications for its chemical reactivity and potential applications.
| Structural Feature | Chemical Significance | Potential Applications |
| Adamantyl Group | - High lipophilicity- Steric bulk- Metabolic stability- Rigid scaffold | - Enhancing drug delivery across biological membranes- Modulating protein-ligand interactions- Increasing the in vivo half-life of drug candidates- Providing a structural anchor in materials science |
| α-Chloroketone | - Electrophilic α-carbon- Good leaving group (chloride)- Acidic α-protons- Precursor to enolates | - Synthesis of a wide range of heterocyclic compounds- Alkylation of various nucleophiles- Building block for complex molecular architectures- Intermediate in the synthesis of pharmaceuticals |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-adamantyl)-3-chloropropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c14-8-12(15)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVCZVHBGHYCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 Adamantan 1 Yl 3 Chloropropan 2 One
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. libretexts.org For 1-(adamantan-1-yl)-3-chloropropan-2-one, two primary disconnections are logical.
Disconnection A: C(sp³)–C(sp³) Bond Formation
This approach breaks the bond between the adamantyl group and the carbonyl carbon. This leads to an adamantyl nucleophile or radical and a corresponding 3-chloropropanoyl electrophile, or vice-versa.
Pathway A1: This pathway considers an adamantyl organometallic reagent (e.g., adamantyl Grignard or adamantyl lithium) as the nucleophile, which would react with an appropriate acyl chloride derivative like 3-chloropropanoyl chloride.
Pathway A2: This pathway involves a radical-based coupling. An adamantyl radical could be generated and coupled with a suitable three-carbon partner.
Disconnection B: C(sp³)–H Functionalization/Acylation
This strategy involves the direct acylation of adamantane (B196018). This is a more atom-economical approach that avoids the pre-functionalization of the adamantane starting material.
Pathway B1: This route envisions a direct Friedel-Crafts-type acylation of adamantane with 3-chloropropanoyl chloride. However, such reactions with adamantane can be challenging.
Pathway B2: A modern alternative involves the direct C–H functionalization of adamantane to generate an adamantyl radical, which can then be carbonylated and coupled. nih.gov
These retrosynthetic pathways form the basis for the direct synthesis approaches discussed below.
Direct Synthesis Approaches
The unique structure of adamantane, with its strong tertiary and secondary C-H bonds, makes its direct functionalization a significant area of research. rsc.org These methods aim to introduce the keto-propyl chloride side chain directly onto the adamantane skeleton.
Direct C-H functionalization is a powerful tool for converting hydrocarbon feedstocks into more complex molecules. chemrxiv.org For adamantane, its high C-H bond strengths (approximately 99 kcal/mol for tertiary C-H bonds) necessitate highly reactive intermediates for hydrogen atom transfer (HAT). nih.govacs.org
Photoredox catalysis coupled with H-atom transfer has emerged as a viable method. chemrxiv.orgacs.org In a typical system, a photocatalyst, upon irradiation, excites a HAT catalyst, which then selectively abstracts a hydrogen atom from the tertiary position of adamantane to form an adamantyl radical. This radical can then engage in subsequent reactions to form the desired product. While direct conversion to this compound in one step is complex, this strategy is highly effective for creating adamantyl ketone precursors. For instance, the adamantyl radical can be trapped by carbon monoxide and an alkene in a three-component reaction to yield more complex ketones. nih.gov
Table 1: Comparison of H-Atom Transfer Photocatalytic Systems for Adamantane Functionalization
| Catalyst System | H-Atom Abstractor | Key Features |
|---|---|---|
| Decatungstate Photocatalysis | Excited TBADT* | Tandem carbonylation-addition processes are possible. nih.gov |
| Quinuclidine-based Catalysis | Positively charged quinuclidinyl radical | High selectivity for electron-rich "hydridic" C-H bonds. nih.gov |
| Photoredox/HAT Catalysis | Thiyl radical or other HAT catalyst | Excellent chemoselectivity for strong 3° C–H bonds; tolerant of various functional groups. acs.org |
*TBADT: Tetrabutylammonium decatungstate
Radical-mediated reactions provide a direct avenue for introducing carbonyl groups onto the adamantane scaffold, forming acyladamantanes. nih.govresearchgate.net These intermediates are valuable as they can be further elaborated to obtain the target structure.
One prominent method is oxidative carbonylation. nih.gov In this process, an adamantyl radical is generated, often through the action of a potent radical initiator like N-hydroxyphthalimide (NHPI), which forms the phthalimide-N-oxyl (PINO) radical. nih.gov The adamantyl radical is then trapped by carbon monoxide (CO) to form an acyl radical. This acyl radical can be intercepted by various reagents. While direct interception to form the 3-chloropropan-2-one moiety is not straightforward, this method is fundamental for creating adamantane carboxylic acids or esters, which are precursors to the target ketones. nih.gov
For example, a three-component synthesis using decatungstate photocatalysis can generate an adamantyl radical, which reacts with CO to form an acyl radical. This intermediate can then undergo a Giese addition to an electron-deficient alkene, providing a route to functionalized adamantyl ketones. nih.gov
Table 2: Radical-Mediated Reactions for Adamantane Functionalization
| Reaction Type | Radical Initiator/Catalyst | Key Intermediates | Typical Products |
|---|---|---|---|
| Oxidative Carbonylation | NHPI/O₂ | Adamantyl radical, Acyl radical | Adamantane carboxylic acids |
| Photocatalytic Carbonylation | TBADT | Adamantyl radical, Acyl radical | Adamantyl ketones (via Giese addition) |
This synthetic strategy relies on coupling a pre-functionalized adamantane, typically an organometallic reagent, with a suitable three-carbon electrophilic building block containing the chloro-ketone functionality.
Cross-coupling reactions are a cornerstone of modern organic synthesis. The synthesis of this compound could be envisioned through the coupling of an adamantyl organometallic reagent with a derivative of 1,3-dichloropropan-2-one. Organoadamantyl reagents, including those based on zinc and magnesium, have been used in various coupling reactions. researchgate.net
A plausible route would involve the reaction of 1-adamantylmagnesium bromide (Adamantyl Grignard reagent) with 1,3-dichloropropan-2-one. Selective mono-alkylation would be required to yield the desired product. Iron salts, such as tris(acetylacetonato)iron(III) [Fe(acac)₃], are known to be effective, cheap, and environmentally benign catalysts for cross-coupling reactions involving Grignard reagents. researchgate.net
Alternatively, a related approach involves the reaction of an organometallic reagent with an acyl chloride. The synthesis of various 1-adamantyl ketones has been successfully achieved by reacting adamantane-1-carbonyl chloride with Grignard reagents. cas.cz By analogy, the reverse reaction, where an adamantyl Grignard reagent attacks an appropriate acyl chloride like 3-chloropropanoyl chloride, is a viable synthetic pathway.
Another relevant transformation is the zinc-halide-catalyzed cross-coupling of organotin enolates with α-chloroketones. nih.gov While this specific reaction produces γ-diketones, it demonstrates the principle of using metal catalysts to facilitate coupling at the α-position of a ketone, a key step in forming the target molecule's backbone. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Adamantane |
| 1-Adamantylmagnesium bromide |
| 1,3-Dichloropropan-2-one |
| 3-Chloropropanoyl chloride |
| Adamantane-1-carbonyl chloride |
| Tris(acetylacetonato)iron(III) |
| N-Hydroxyphthalimide (NHPI) |
| Tetrabutylammonium decatungstate (TBADT) |
| Carbon monoxide |
| 1-Adamantyl Ketones |
| Adamantane Carboxylic Acids |
Multi-Step Synthetic Sequences and Challenges
The synthesis of this compound is inherently a multi-step process, each with its own set of challenges. The initial formation of the adamantyl ketone can be complicated by side reactions as discussed previously. cas.cz Subsequent chlorination requires precise control to achieve the desired regioselectivity and avoid polychlorination.
A significant challenge in adamantane chemistry is the relative inertness of the C-H bonds, which often necessitates harsh reaction conditions for functionalization. nih.gov However, modern methods are continually being developed to achieve functionalization under milder conditions.
Alternative Synthetic Pathways
Beyond the direct acylation and subsequent chlorination, alternative strategies can be envisioned for the synthesis of the target compound, focusing on the construction of the adamantyl ketone framework or transformations from other adamantane derivatives.
Framework Rearrangements Leading to Adamantyl Ketones
The rigid cage structure of adamantane and its derivatives can be accessed through various framework rearrangement reactions. nih.govresearchgate.netmdpi.com These reactions often proceed through carbocationic intermediates and can be initiated from suitable polycyclic precursors. nih.govmdpi.com For example, acid-catalyzed rearrangement of certain bicyclic alcohols can lead to the formation of the adamantane skeleton, which can then be oxidized to the corresponding ketone. nih.govmdpi.com While these methods provide access to the core adamantane structure, they may require specialized starting materials and careful control of reaction conditions to achieve the desired substitution pattern. One such example involves the rearrangement of bridgehead alcohols to polycyclic ketones through a fragmentation-cyclization sequence. orgsyn.org
Transformations from Related Adamantane Derivatives
An alternative to using highly reactive Grignard reagents with acyl chlorides is the conversion of adamantane carboxylic acid derivatives to ketones using organometallic reagents with moderated reactivity. nih.govdtic.mildtic.mil For instance, adamantane-1-carboxylic acid can be reacted with organolithium reagents to form the corresponding ketones. dtic.mildtic.mil This method can offer better control and higher yields of the desired ketone compared to the Grignard reaction. dtic.mil
Recent advancements have also demonstrated the direct conversion of carboxylic acids to ketones using transition metal-catalyzed cross-coupling reactions. nih.govacs.org These methods often employ milder conditions and exhibit greater functional group tolerance. nih.govacs.org For example, a synergistic Iridium-photoredox and nickel-catalyzed cross-coupling of in situ activated adamantane-1-carboxylic acid with alkyltrifluoroborates can afford the corresponding adamantyl ketones in good yields. acs.org
Review of Halogenated Adamantane Derivatives Synthesis
The synthesis of halogenated adamantane derivatives is a cornerstone of adamantane chemistry, providing versatile intermediates for the construction of more complex molecules with applications in medicinal chemistry and materials science. mdpi.comnih.gov The rigid, lipophilic adamantane cage can be functionalized with halogens at its bridgehead (tertiary) or secondary carbon atoms, with the former being significantly more reactive. A variety of methods have been developed for the regioselective introduction of halogen atoms onto the adamantane scaffold.
Direct halogenation of adamantane offers a straightforward route to these derivatives. For instance, the noncatalytic halogenation of adamantane with bromine or iodine monochloride has been shown to proceed via a cluster mechanism. rsc.org In the reaction with bromine, 1-bromoadamantane (B121549) is formed selectively. This reaction is kinetically complex, being first order in adamantane and approximately seventh order in bromine, with its rate being independent of the accumulating hydrobromic acid. rsc.org Similarly, the reaction with iodine monochloride, which is about 106 times more reactive than bromine, yields 1-chloroadamantane (B1585529) and is sixth order in ICl. rsc.org
Adamantane can also be functionalized through Friedel-Crafts type reactions. For example, the tetraarylation of adamantane can be achieved, and subsequent modifications can introduce halogen atoms to the aryl substituents. uni-giessen.de While this method doesn't directly halogenate the adamantane core, it produces halogenated adamantane-containing structures.
A common and efficient method for preparing chloroadamantanes involves the chlorination of adamantane alcohols. 1-Adamantanol (B105290) and 2-adamantanol (B149831) can be converted to their corresponding chlorides using various chlorinating agents. One patented method describes the use of chloroform (B151607) as a chlorinating agent in the presence of a catalyst system comprising ferrous or ferric salts, metallic titanium, and a polymer such as polybutadiene, achieving high yields of 1- and 2-chloroadamantane (B1585024) at room temperature. google.com
The synthesis of more complex halogenated adamantane derivatives often starts from these simple halo-adamantanes. For instance, 1-bromoadamantane can be used in alkylation reactions with β-dicarbonyl compounds, such as acetylacetone, in the presence of metal complex catalysts to form α-(1-adamantyl)-β-dicarbonyl compounds. researchgate.net
Furthermore, 1,2-disubstituted adamantane derivatives, including dihalo-derivatives, can be synthesized through ring expansion or rearrangement reactions of bicyclic precursors. mdpi.comnih.gov For example, the reaction of homoadamantan-2-one derivatives with phosphorus tri- and pentachloride can produce a mixture of 1,2-dichloroadamantane and an elimination product. nih.gov Similarly, using phosphorus tri- and pentabromide can lead to the 1,2-dibromo derivative. nih.gov
The table below summarizes some common methods for the synthesis of halogenated adamantane derivatives.
In addition to direct halogenation and substitution of hydroxyl groups, halogenated adamantanes can be prepared from other functionalized adamantanes. For example, the synthesis of 1-(adamantan-1-yl)-2-bromoethanone has been reported starting from 1-acetyladamantane and bromine in methanol (B129727) at low temperatures. mdpi.com This demonstrates the halogenation of a side chain attached to the adamantane nucleus, a key structural motif related to the target compound.
The synthesis of N-adamantan-1-yl-2-chloro-acetamide, another related structure, has been achieved through a Ritter-type reaction of 1-hydroxyadamantane with chloroacetonitrile (B46850) in the presence of sulfuric acid. chemicalbook.com This reaction proceeds in high yield and provides an N-acylated adamantane derivative with a chlorinated side chain.
The diversity of synthetic methods allows for the preparation of a wide array of halogenated adamantane derivatives, which serve as crucial building blocks for further chemical exploration.
Reactivity and Reaction Mechanisms of 1 Adamantan 1 Yl 3 Chloropropan 2 One
Reactivity of the α-Chloroketone Moiety
The α-chloroketone functional group in 1-(Adamantan-1-yl)-3-chloropropan-2-one possesses two primary electrophilic sites: the carbonyl carbon and the α-carbon atom bonded to the chlorine. This bifunctional nature allows it to participate in a variety of reactions, making it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the carbonyl group enhances the reactivity of the adjacent carbon-chlorine bond towards nucleophilic attack, while the acidity of the proton on the other α-carbon (part of the adamantyl methylene (B1212753) bridge) is also influenced, albeit to a lesser extent due to steric shielding.
Nucleophilic Substitution Reactions at the Chlorinated Carbon
The carbon atom bearing the chlorine atom is a key site for nucleophilic substitution reactions. Due to the presence of the adjacent electron-withdrawing ketone group, this site is activated for SN2-type displacements. A wide array of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Studies on similar tertiary α-chloroketones have shown that strong nucleophiles, such as sodium azide and alkyl thiols, can effectively participate in these substitution reactions. mdpi.com
However, reactions with weaker nucleophiles, like inorganic hydroxides, may result in low conversion rates or the formation of alternative products. mdpi.com The large adamantyl group in this compound can be expected to sterically hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to less bulky α-chloroketones. cdnsciencepub.com
Table 1: Examples of Nucleophilic Substitution Reactions on α-Chloroketones
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydroxide | Tetrabutylammonium hydroxide (TBAOH) | α-Hydroxyketone |
| Azide | Sodium azide (NaN₃) | α-Azidoketone |
| Thiolate | Sodium thiophenoxide (PhSNa) | α-Thioether ketone |
Nucleophilic substitution reactions at the chlorinated carbon of α-chloroketones typically proceed via an SN2 mechanism. A hallmark of this mechanism is the inversion of stereochemistry at the reaction center. organic-chemistry.org If the chlorinated carbon is a stereocenter, the incoming nucleophile attacks from the side opposite to the leaving group (chloride), resulting in a product with the opposite configuration.
While the chlorinated carbon in this compound is not a stereocenter, this principle is crucial for understanding the reactivity of chiral α-chloroketones. Research on optically active α-chloroketones has demonstrated that these substitution reactions occur stereospecifically with inversion of configuration. nih.gov For instance, an alternative reaction pathway involving the formation of an epoxide intermediate has been proposed, where the initial attack of a hydroxide ion occurs at the carbonyl carbon, followed by an intramolecular displacement of the chloride, which also results in an inversion of stereochemistry. mdpi.com
Catalysts can significantly influence the rate and outcome of nucleophilic substitution reactions involving α-chloroketones.
Phase-Transfer Catalysts (PTC): In reactions involving a nucleophilic salt (e.g., NaN₃) and an organic substrate that are soluble in immiscible phases (like water and an organic solvent), a phase-transfer catalyst is employed. ijirset.com Catalysts such as quaternary ammonium salts facilitate the transport of the nucleophilic anion from the aqueous phase to the organic phase where the reaction occurs. ijirset.com
Metal Catalysts: Copper catalysts, such as copper(II) acetylacetonate (Cu(acac)₂), have been shown to be effective in catalyzing the cross-coupling of α-chloroketones with organozinc halides. organic-chemistry.orgnih.gov This method allows for the formation of carbon-carbon bonds under mild conditions and proceeds with inversion of stereochemistry, suggesting a direct substitution pathway. organic-chemistry.orgnih.gov
Lewis Acids: While not always beneficial, Lewis acids can activate the carbonyl group, potentially influencing the reactivity of the α-carbon. However, they can also coordinate with the nucleophile, reducing its effectiveness.
Table 2: Catalytic Systems for Reactions of α-Chloroketones
| Catalyst Type | Example | Reaction Type |
|---|---|---|
| Phase-Transfer Catalyst | Benzyltriethylammonium chloride | Nucleophilic Substitution |
| Copper Catalyst | Cu(acac)₂ | Cross-coupling with organozinc reagents |
Enolization and Reactions at the α-Carbon Adjacent to the Ketone
Ketones that possess a hydrogen atom on a carbon adjacent to the carbonyl group (an α-hydrogen) can exist in equilibrium with their enol tautomers. sciencequery.comutexas.edu This process, known as enolization, can be catalyzed by either acid or base. In the presence of a base, the α-proton is abstracted to form a resonance-stabilized enolate anion. masterorganicchemistry.com The enolate is a potent nucleophile and can react with various electrophiles at the α-carbon. libretexts.orglibretexts.org
For this compound, the α-hydrogens are on the methylene group attached to the adamantyl cage. The acidity of these protons is enhanced by the adjacent carbonyl group, making enolate formation feasible.
The alkylation of ketone enolates with alkyl halides is a fundamental method for forming carbon-carbon bonds. lumenlearning.comchemistrysteps.com However, this method faces significant limitations, particularly for α-branched ketones. organic-chemistry.org The structure of this compound features a bulky adamantyl group at the α'-position. This steric bulk can hinder the approach of both the base for deprotonation and the subsequent electrophile for alkylation.
Furthermore, traditional enolate alkylation often suffers from issues such as:
Overalkylation: The product of the initial alkylation can itself be enolized and undergo a second alkylation.
Poor Regiocontrol: For unsymmetrical ketones, deprotonation can occur at either α-position, leading to a mixture of products. libretexts.orglibretexts.org
Competing Reactions: The enolate can also act as a base, leading to elimination reactions with certain alkyl halides. chemistrysteps.com
To overcome these challenges, alternative methods such as the copper-catalyzed cross-coupling of organozinc reagents with α-chloroketones have been developed, which are particularly effective for introducing secondary alkyl groups that are difficult to install via conventional enolate chemistry. organic-chemistry.org
Condensation and Cyclization Reactions
The dual electrophilic nature of α-chloroketones makes them highly valuable precursors for the synthesis of various heterocyclic compounds. wikipedia.orgnih.gov They can react with binucleophilic reagents where one nucleophilic center attacks the carbonyl carbon and the other displaces the chlorine atom, leading to the formation of a ring.
For example, α-chloroketones are known to react with:
Thioamides or Thioureas: This reaction leads to the formation of thiazole (B1198619) rings, a common motif in medicinal chemistry. nih.govmdpi.com
Amidines: This condensation results in the synthesis of imidazole derivatives.
Dicarbonyl compounds and ammonia: In the Hantzsch pyrrole synthesis, α-haloketones react with β-ketoesters and ammonia (or an amine) to form substituted pyrroles. wikipedia.org
The adamantyl substituent in this compound would be incorporated into the final heterocyclic structure, offering a route to novel adamantane-containing heterocycles with potential applications in materials science and medicinal chemistry.
Table 3: Heterocycles Synthesized from α-Chloroketones
| Reagent | Resulting Heterocycle |
|---|---|
| Thioamide | Thiazole |
| Thiourea (B124793) | 2-Aminothiazole |
| β-Ketoester and Ammonia | Pyrrole |
Reductive Transformations of the Carbonyl and Halogen Groups
The carbonyl and chloro functionalities of this compound are susceptible to various reductive transformations. The specific outcome of these reactions is highly dependent on the choice of reducing agent and the reaction conditions.
Commonly employed methods for the reduction of α-haloketones can be applied to this molecule. Catalytic hydrogenation, for instance, using catalysts such as palladium on carbon (Pd/C), can lead to the reduction of both the carbonyl group and the carbon-chlorine bond. The ease of reductive hydrodehalogenation generally follows the order I > Br > Cl > F, which is related to the carbon-halogen bond dissociation energy. acs.org While chloroalkanes react more slowly than their bromo or iodo counterparts, the use of specific catalytic systems can facilitate this transformation. thieme-connect.de
Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are effective for the reduction of the carbonyl group to a secondary alcohol. The resulting chlorohydrin can be a stable product or may undergo subsequent reactions, such as intramolecular cyclization to form an epoxide. The choice between these reagents is crucial, as LiAlH₄ is a much stronger reducing agent and may also effect the reduction of the chloro group, whereas NaBH₄ is generally selective for the carbonyl group in the presence of an alkyl halide.
Dissolving metal reductions, using reagents like sodium in liquid ammonia, can also be employed for the complete reduction of both the carbonyl and chloro groups. acs.org The table below summarizes potential reductive transformations of this compound.
| Reagent/Condition | Primary Product(s) | Functional Group(s) Reduced |
| H₂, Pd/C | 1-(Adamantan-1-yl)propan-2-ol | Carbonyl and Chloro |
| NaBH₄, MeOH | 1-(Adamantan-1-yl)-3-chloropropan-2-ol | Carbonyl |
| LiAlH₄, Et₂O | 1-(Adamantan-1-yl)propan-2-ol | Carbonyl and Chloro |
| Na, liq. NH₃ | 1-(Adamantan-1-yl)propane | Carbonyl and Chloro |
Reactivity of the Adamantane (B196018) Cage
The adamantane skeleton is known for its remarkable stability and unique reactivity, which is often mediated by the formation of stable carbocation or radical intermediates.
C-H Activation and Functionalization on the Adamantane Skeleton
Direct functionalization of the adamantane C-H bonds in this compound presents a significant challenge due to the strength of these bonds. However, advances in C-H activation chemistry offer potential pathways. The adamantane cage possesses two types of C-H bonds: tertiary (at the bridgehead positions) and secondary (at the methylene bridges). The tertiary C-H bonds are generally more reactive towards radical and oxidative functionalization. nih.gov
Directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond, is a powerful strategy for achieving site-selective modification of the adamantane core. nih.gov The carbonyl group in the chloroketone side chain could potentially serve as a directing group in certain catalytic systems, although steric hindrance from the bulky adamantane cage might influence the feasibility of such transformations.
Rearrangement Processes Involving the Adamantane Nucleus
Rearrangements of the adamantane nucleus are well-documented and typically proceed through carbocationic or radical intermediates. nih.gov
The formation of an adamantyl carbocation is a key step in many rearrangement reactions. nih.gov The 1-adamantyl cation is particularly stable due to the favorable geometry of the cage structure. In the context of this compound, the generation of a carbocation on the adamantane ring could be initiated by the action of a strong Lewis acid or under superacidic conditions.
The mechanism of adamantane rearrangements often involves a complex series of 1,2-hydride and 1,2-alkyl shifts. nih.gov For instance, the rearrangement of a 2-adamantyl cation to the more stable 1-adamantyl cation can occur, although this process can be influenced by the reaction medium. rsc.org The presence of the chloroketone side chain could influence the stability and subsequent reaction pathways of any carbocationic intermediates formed on the adamantane skeleton.
| Intermediate | Driving Force for Rearrangement | Potential Outcome |
| 2-Adamantyl cation | Formation of the more stable 1-adamantyl cation | Isomerization of the adamantane skeleton |
| Proto-adamantyl cation | Strain release and formation of the stable adamantane core | Formation of substituted adamantane derivatives |
Radical reactions provide another avenue for the rearrangement of adamantane derivatives. nih.gov The stability of adamantyl radicals follows the order 1-adamantyl > 2-adamantyl. Radical rearrangements in adamantane systems are less common than carbocationic rearrangements but can be induced under specific conditions, such as pyrolysis or photolysis in the presence of a radical initiator. For example, the pyrolysis of 2-methyl-2-adamantyl hypochlorite leads to a chloro-ketone through a radical process, which then undergoes further rearrangement. While this is an intramolecular example, it highlights the potential for radical-mediated transformations in adamantyl systems.
Interplay Between Adamantyl and Chloroketone Reactivity
The reactivity of this compound is not simply the sum of its individual functional groups; there is a significant interplay between the adamantyl cage and the chloroketone side chain. The bulky adamantyl group exerts a considerable steric influence on the reactivity of the adjacent carbonyl and chloro functionalities. This steric hindrance can affect the approach of nucleophiles to the carbonyl carbon and may influence the rates of substitution reactions at the α-carbon.
Conversely, the electron-withdrawing nature of the chloroketone side chain can influence the reactivity of the adamantane nucleus. For example, it would likely deactivate the adamantane C-H bonds towards electrophilic substitution. In reactions involving the formation of a carbocation on the adamantane ring, the chloroketone group could potentially participate in neighboring group interactions, although the flexibility of the propanone linker may limit the extent of this effect.
The unique combination of the rigid, lipophilic adamantane core and the reactive chloroketone unit makes this compound a versatile building block in organic synthesis, with potential applications in medicinal chemistry and materials science where the specific properties of the adamantyl group are desired. semanticscholar.orgmdpi.com
Remote Electronic and Steric Effects
The adamantyl group, a rigid and sterically demanding polycyclic hydrocarbon, exerts significant remote electronic and steric effects on the reactivity of the chloropropanone moiety. Its influence is crucial in determining the accessibility of the reactive centers and the stability of potential intermediates.
Electronic Effects: The adamantyl group is known to be weakly electron-donating through inductive effects (+I). This property can subtly influence the reactivity of the adjacent carbonyl group. The electron-donating nature of the adamantyl substituent can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of direct nucleophilic attack at this position compared to ketones with electron-withdrawing groups. However, this effect is generally considered to be modest.
Steric Effects: The most pronounced influence of the adamantyl group is its steric hindrance. Its sheer bulk can shield the reaction center from the approach of nucleophiles. This steric congestion is a critical factor in dictating the preferred reaction pathway. For instance, in a bimolecular nucleophilic substitution (SN2) reaction at the α-carbon bearing the chlorine atom, the large adamantyl group can impede the backside attack of a nucleophile, potentially slowing down the reaction rate or favoring alternative mechanisms.
Competing Reaction Pathways and Selectivity in Solution and Solid State
In the presence of a base or nucleophile, this compound can undergo several competing reaction pathways. The selectivity for a particular product is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the physical state (solution or solid). The primary competing pathways are direct nucleophilic substitution (SN2) and the Favorskii rearrangement.
In Solution:
In a solution-phase reaction, the mobility of reactants allows for various modes of interaction.
SN2 Pathway: A strong nucleophile can directly attack the α-carbon, displacing the chloride ion in a classic SN2 fashion. However, as previously mentioned, the steric bulk of the adamantyl group can hinder this pathway, especially with bulky nucleophiles.
Favorskii Rearrangement: In the presence of a base, an alternative and often competing pathway is the Favorskii rearrangement. ddugu.ac.inwikipedia.orgadichemistry.com This reaction proceeds through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com For this compound, a base would first abstract an acidic proton from the α'-carbon (the carbon of the adamantyl group adjacent to the carbonyl). However, due to the bridgehead nature of this proton in the adamantyl cage, its abstraction is highly unlikely. Therefore, the more plausible Favorskii mechanism for this substrate would involve the abstraction of the proton from the chloromethyl group, which is made acidic by the adjacent carbonyl and chlorine. This would be followed by an intramolecular cyclization to form a substituted cyclopropanone. Subsequent attack of a nucleophile on the cyclopropanone ring leads to a rearranged product, typically a carboxylic acid derivative. ddugu.ac.inwikipedia.org
The competition between the SN2 and Favorskii pathways in solution is influenced by several factors:
Base/Nucleophile Strength and Steric Bulk: A strong, non-bulky nucleophile might favor the SN2 pathway. Conversely, a strong, sterically hindered base is more likely to act as a proton abstractor, initiating the Favorskii rearrangement.
Solvent: The polarity of the solvent can influence the rates of both reactions. Polar aprotic solvents, for instance, are known to accelerate SN2 reactions.
In the Solid State:
For instance, photochemical reactions of adamantylacetophenones have shown that the competition between different hydrogen abstraction pathways is influenced by the molecular conformation in the crystal. The subsequent fate of the resulting biradical species is then determined by the competition between radical recombination to form a product and the reverse reaction. This highlights how the restricted mobility in the solid state can favor one pathway over others that might be accessible in solution.
It is conceivable that in the solid state, the intermolecular arrangement of this compound molecules could either facilitate or hinder the approach of a gas-phase nucleophile or the conformational changes required for the Favorskii rearrangement. If the crystal packing shields the α-carbon, the SN2 reaction would be suppressed. Conversely, a packing arrangement that brings the reactive sites of adjacent molecules into proximity could potentially lead to unique solid-state reactions.
Illustrative Data:
While specific experimental data for this compound is not available in the reviewed literature, the following table illustrates a hypothetical competition between SN2 and Favorskii rearrangement products based on general principles of α-halo ketone reactivity.
| Nucleophile/Base | Solvent | Predominant Pathway (Hypothetical) | Major Product (Hypothetical) |
| Sodium thiophenoxide | DMF | SN2 | 1-(Adamantan-1-yl)-3-(phenylthio)propan-2-one |
| Sodium methoxide | Methanol (B129727) | Favorskii Rearrangement | Methyl 2-(adamantan-1-yl)acetate |
| Piperidine | Ethanol | SN2 / Favorskii Mixture | Mixture of substitution and rearranged amide products |
This table is intended to be illustrative of the expected chemical behavior and is not based on reported experimental results for this specific compound.
Derivatization and Transformations of 1 Adamantan 1 Yl 3 Chloropropan 2 One
Introduction of Diverse Functional Groups
The presence of a reactive chlorine atom and a carbonyl group in 1-(Adamantan-1-yl)-3-chloropropan-2-one allows for the facile introduction of various functional groups through nucleophilic substitution and other reactions.
Amination Reactions
The carbon-chlorine bond in this compound is susceptible to nucleophilic attack by amines, leading to the formation of α-amino ketones. These compounds are valuable intermediates in the synthesis of various biologically active molecules. The reaction typically proceeds by nucleophilic substitution of the chlorine atom by a primary or secondary amine.
For instance, the reaction with various adamantane-containing amines has been studied to explore the impact of the bulky adamantyl group on the reaction outcome. While direct amination of this compound is not extensively documented in dedicated studies, the general reactivity of α-chloroketones suggests that this transformation is a feasible and straightforward method for introducing amino functionalities.
| Amine Reactant | Product | Reaction Type |
| Primary Amine (R-NH₂) | 1-(Adamantan-1-yl)-3-(alkylamino)propan-2-one | Nucleophilic Substitution |
| Secondary Amine (R₂NH) | 1-(Adamantan-1-yl)-3-(dialkylamino)propan-2-one | Nucleophilic Substitution |
Ether and Thioether Formation
The synthesis of ethers and thioethers from this compound can be achieved through Williamson-type reactions. In this approach, an alkoxide or a thiolate anion acts as the nucleophile, displacing the chloride ion.
The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkyl halide with an alkoxide. researchgate.net In the context of this compound, reaction with sodium alkoxides (NaOR) would yield the corresponding α-alkoxy ketones. Similarly, reaction with sodium thiolates (NaSR) would lead to the formation of α-thioalkyl ketones. These reactions provide a convenient route to introduce alkoxy and alkylthio groups into the adamantane (B196018) framework.
| Nucleophile | Product | Reaction Name |
| Sodium Alkoxide (NaOR) | 1-(Adamantan-1-yl)-3-alkoxypropan-2-one | Williamson Ether Synthesis |
| Sodium Thiolate (NaSR) | 1-(Adamantan-1-yl)-3-(alkylthio)propan-2-one | Thioether Synthesis |
Further Halogenation Reactions
The chlorine atom in this compound can be exchanged for other halogens, such as iodine or bromine, through the Finkelstein reaction. researchgate.netorganic-chemistry.org This reaction is an equilibrium process that can be driven to completion by using a salt of the desired halide that is soluble in the reaction solvent, while the newly formed metal chloride is insoluble and precipitates out. For example, treating the chloro-compound with sodium iodide in acetone (B3395972) would yield 1-(Adamantan-1-yl)-3-iodopropan-2-one. The corresponding bromo derivative can be prepared in a similar fashion using sodium bromide. These halogen-exchanged products can exhibit different reactivity profiles and may be advantageous in subsequent synthetic steps.
| Reagent | Product | Reaction Name |
| Sodium Iodide (NaI) in Acetone | 1-(Adamantan-1-yl)-3-iodopropan-2-one | Finkelstein Reaction |
| Sodium Bromide (NaBr) in Acetone | 1-(Adamantan-1-yl)-3-bromopropan-2-one | Finkelstein Reaction |
Construction of Spiro and Polycyclic Systems
The adamantane moiety is a cornerstone in the construction of spiro and polycyclic systems due to its rigid, three-dimensional structure. This compound, with its reactive handles, can serve as a key precursor in the assembly of these complex architectures.
Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. The synthesis of spiro[adamantane-2,2'-pyrrolidines] has been reported, and these compounds have shown anti-influenza virus activity. nih.gov While the direct use of this compound in the synthesis of such spirocycles is not explicitly detailed, its derivatives could potentially undergo intramolecular cyclization reactions to form spiro-heterocyclic systems.
Furthermore, adamantane-annulated arenes represent a novel class of polycyclic systems. scispace.comnih.gov The synthesis of these compounds often involves the use of adamantane precursors with reactive functionalities that can participate in annulation reactions. The α-chloroketone moiety in this compound could potentially be transformed into a reactive intermediate suitable for participating in cyclization reactions to form adamantane-fused polycyclic structures.
Precursor for Adamantane-Based Heterocyclic Systems
α-Haloketones are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. libretexts.org The reaction of this compound with various dinucleophiles provides a direct entry into adamantane-substituted five- and six-membered heterocycles, which are scaffolds of significant interest in drug discovery.
A common and versatile method for the synthesis of thiazoles is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. The reaction of this compound with thiourea (B124793) is expected to yield 2-amino-4-(adamantan-1-ylmethyl)thiazole. This reaction proceeds through the initial formation of an S-alkylated intermediate, which then undergoes cyclization and dehydration to form the thiazole ring. A series of novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been synthesized by reacting 1-(adamantan-1-yl)thiourea with 2-bromo esters, highlighting the utility of adamantyl-thiourea derivatives in constructing thiazole-containing systems. nih.gov
Similarly, the reaction of α-haloketones with hydrazine (B178648) or substituted hydrazines is a classical method for the preparation of pyrazoles. The reaction of this compound with hydrazine hydrate (B1144303) would likely lead to the formation of 3-(adamantan-1-ylmethyl)-1H-pyrazole. The reaction mechanism involves the initial formation of a hydrazone, followed by an intramolecular nucleophilic attack and subsequent dehydration. The synthesis of pyrazole-based adamantyl heterocyclic compounds has been achieved through the condensation of 1-adamantyl chalcone (B49325) with substituted phenylhydrazine. scispace.com
| Dinucleophile | Heterocyclic Product |
| Thiourea | 2-Amino-4-(adamantan-1-ylmethyl)thiazole |
| Hydrazine | 3-(Adamantan-1-ylmethyl)pyrazole |
| Substituted Hydrazine | 1-Substituted-3-(adamantan-1-ylmethyl)pyrazole |
Elaboration into More Complex Adamantyl Derivatives
The versatile reactivity of this compound allows for its elaboration into a variety of more complex adamantyl derivatives. The carbonyl group can undergo a range of transformations, including reduction to an alcohol, reductive amination to introduce a new amino group, and Wittig olefination to form an alkene. organic-chemistry.orgwikipedia.org
For example, reduction of the ketone with a reducing agent like sodium borohydride (B1222165) would yield the corresponding chlorohydrin, 1-(adamantan-1-yl)-3-chloropropan-2-ol. This alcohol can then be used in further synthetic manipulations.
The Favorskii rearrangement is another potential transformation for α-halo ketones, which leads to the formation of carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. ddugu.ac.inwikipedia.org Subjecting this compound to basic conditions could potentially lead to the formation of adamantyl-substituted carboxylic acids or their derivatives, depending on the base and solvent used.
Furthermore, the α-chloroketone can be converted into an epoxide, which is a highly versatile intermediate for the introduction of various functionalities through ring-opening reactions. These transformations significantly expand the synthetic utility of this compound, making it a valuable starting material for the synthesis of a diverse library of complex adamantane-containing molecules with potential applications in various fields of chemistry.
Building Blocks for Higher Diamondoids
The synthesis of higher diamondoids, which are complex, cage-like hydrocarbon structures composed of multiple fused adamantane units, presents a significant challenge in synthetic organic chemistry. While adamantane itself and lower diamondoids like diamantane and triamantane (B83405) can be synthesized through methods such as Lewis acid-catalyzed rearrangements of polycyclic hydrocarbon precursors, the construction of higher, more complex diamondoid frameworks requires more sophisticated strategies. These often involve the carefully orchestrated assembly of molecular building blocks that can be induced to form new cage systems.
Research into the derivatization and transformation of adamantane-containing compounds is ongoing in the pursuit of viable precursors for these larger structures. One such compound of interest is this compound. This molecule incorporates a reactive chloromethyl ketone functional group attached to the rigid adamantane core, presenting potential for a variety of chemical transformations.
However, a thorough review of the current scientific literature does not reveal established synthetic routes where this compound is directly utilized as a building block for the synthesis of higher diamondoids. The prevailing methods for constructing higher diamondoids tend to rely on the thermodynamic rearrangement of smaller diamondoid precursors or controlled carbon-carbon bond-forming reactions that build upon existing diamondoid frameworks.
While the functional groups of this compound—the carbonyl group and the carbon-chlorine bond—offer synthetic handles for various reactions, such as nucleophilic substitutions and additions, there is no documented evidence of these transformations leading to the annulation of additional diamondoid cages onto the initial adamantane structure.
The following table summarizes the key components of the molecule and their potential, though currently unrealized, roles in the synthesis of more complex structures.
| Component | Functional Group | Potential Reactivity for Annulation | Documented Use in Higher Diamondoid Synthesis |
| Adamantane Core | Tricyclic Alkane | Provides a rigid, pre-formed diamondoid cage. | Not applicable (starting scaffold) |
| Carbonyl Group | Ketone | Site for nucleophilic addition, aldol (B89426) reactions, etc. | No |
| Chloromethyl Group | Alkyl Halide | Site for nucleophilic substitution, coupling reactions. | No |
Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Product Confirmation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like 1-(Adamantan-1-yl)-3-chloropropan-2-one. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined. ipb.pt
In the ¹H NMR spectrum, the adamantyl group presents a series of characteristic signals. Due to the cage-like structure's high symmetry, the protons on the adamantyl skeleton typically appear as overlapping multiplets in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the carbonyl group (C(O)-CH₂) and the chloromethyl protons (CH₂Cl) are diastereotopic and would be expected to appear as distinct singlets or complex multiplets depending on the solvent and temperature.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon (C=O) is readily identified by its characteristic downfield chemical shift. The carbons of the rigid adamantyl cage appear at specific, predictable shifts, while the methylene carbons of the chloropropanone chain are also clearly distinguishable. researchgate.net
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Adamantyl-H (bridgehead) | ~1.75 - 2.05 | Multiplet (m) |
| Adamantyl-H (methylene) | ~1.60 - 1.70 | Multiplet (m) | |
| -C(O)-CH₂-Ad | ~2.50 - 2.70 | Singlet (s) | |
| -CH₂Cl | ~4.10 - 4.30 | Singlet (s) | |
| ¹³C NMR | -C=O | ~200 - 205 | - |
| -CH₂Cl | ~45 - 50 | - | |
| -C(O)-CH₂-Ad | ~48 - 53 | - | |
| Adamantyl C (quaternary) | ~38 - 42 | - | |
| Adamantyl CH (bridgehead) | ~28 - 32 | - | |
| Adamantyl CH₂ (methylene) | ~35 - 40 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula (C₁₃H₁₉ClO) by measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision. uni.lu
A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. The presence of two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in the appearance of two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units and with a corresponding intensity ratio of 3:1. docbrown.info This pattern is a definitive indicator for the presence of a single chlorine atom in the molecule and its fragments.
Electron ionization (EI) typically induces extensive fragmentation, providing valuable structural information. nih.gov The most prominent fragment is often the adamantyl cation ([C₁₀H₁₅]⁺) at m/z 135, which is exceptionally stable. Other significant fragmentation pathways include the loss of a chlorine radical and the cleavage of the bonds adjacent to the carbonyl group. semanticscholar.org
| m/z Value | Ion Formula | Description |
|---|---|---|
| 226/228 | [C₁₃H₁₉ClO]⁺ | Molecular ion peak ([M]⁺ and [M+2]⁺) |
| 191 | [C₁₃H₁₉O]⁺ | Loss of Cl radical |
| 177 | [C₁₁H₁₄O]⁺ | Loss of CH₂Cl radical |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (often the base peak) |
| 93 | [C₇H₉]⁺ | Fragmentation of adamantyl cage |
| 79 | [C₆H₇]⁺ | Fragmentation of adamantyl cage |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netyoutube.com Each technique provides a unique vibrational fingerprint of the compound. nih.gov
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the range of 1710-1730 cm⁻¹. The C-H stretching vibrations of the sp³-hybridized carbons in the adamantyl cage and the propanone chain will appear just below 3000 cm⁻¹. The C-Cl stretching vibration gives rise to a signal in the fingerprint region, usually between 600 and 800 cm⁻¹, which can help confirm the presence of the alkyl halide. horiba.com
Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the adamantane (B196018) carbon skeleton would be expected to produce strong signals in the Raman spectrum. researchgate.net The C=O bond, while strongly IR-active, will show a weaker band in the Raman spectrum. The complementarity of the two techniques thus allows for a comprehensive identification of all key functional groups.
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | IR Intensity | Raman Intensity |
|---|---|---|---|---|
| C-H Stretch | Adamantyl & Alkyl CH₂ | 2850 - 2950 | Strong | Strong |
| C=O Stretch | Ketone | 1710 - 1730 | Strong | Medium |
| CH₂ Bend (Scissoring) | Alkyl CH₂ | ~1465 | Medium | Medium |
| C-C Stretch | Adamantyl Skeleton | 800 - 1200 | Medium | Strong |
| C-Cl Stretch | Alkyl Halide | 600 - 800 | Medium-Strong | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If this compound can be obtained as a single crystal of sufficient quality, this technique can provide unparalleled detail about its solid-state structure. The analysis yields precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its preferred conformation in the crystal lattice. researchgate.net
The resulting crystal structure would visualize the rigid, bulky adamantyl group and the more flexible chloropropanone side chain. researchgate.net Furthermore, X-ray crystallography elucidates intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern how the molecules pack together to form the crystal. This information is crucial for understanding the material's bulk properties. While a specific crystal structure for this exact compound is not widely reported, data from closely related adamantane derivatives can provide expected values for bond lengths and angles. researchgate.netucl.ac.uk
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Crystal System | Classification based on unit cell parameters. | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry elements of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise values in Å and degrees. |
| Bond Lengths | Distance between two bonded atoms. | C=O: ~1.21 Å; C-C: ~1.54 Å; C-Cl: ~1.78 Å |
| Bond Angles | Angle between three connected atoms. | C-C-C in adamantane: ~109.5°; C-C(O)-C: ~116° |
| Torsion Angles | Defines the conformation of the molecule. | Reveals the orientation of the side chain relative to the cage. |
Spectroscopic Techniques for Investigating Reaction Intermediates
Understanding the pathway by which this compound is formed requires the detection and characterization of reaction intermediates, which are often transient and present in low concentrations. The synthesis of related α-haloketones can proceed through intermediates such as enols or enolates. mdpi.com
In situ spectroscopic methods are vital for this purpose. For example, in situ IR or NMR spectroscopy allows for real-time monitoring of a reaction mixture. By tracking the disappearance of reactant signals and the concurrent appearance of product signals, one can identify the spectral signatures of any intermediate species that accumulate to detectable levels.
For faster reactions or more elusive intermediates, specialized techniques are employed. Stopped-flow spectroscopy, often coupled with UV-Vis or IR detection, can be used to study reaction kinetics on a millisecond timescale. Additionally, mass spectrometry can be used to detect intermediates, especially when coupled with a reaction quenching method. For example, atmospheric pressure chemical ionization (APCI) mass spectrometry can be configured to analyze the reaction mixture directly, potentially identifying protonated or adducted forms of intermediates. uva.nl By observing ions corresponding to proposed intermediates, their existence can be confirmed, providing crucial evidence for a particular reaction mechanism.
Computational and Theoretical Studies on 1 Adamantan 1 Yl 3 Chloropropan 2 One and Its Reactions
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetic properties of molecules. For 1-(adamantan-1-yl)-3-chloropropan-2-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be used to determine its optimized molecular geometry, electronic properties, and thermodynamic stability. mdpi.comdergipark.org.tr
Energetics and Reactivity Descriptors: Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. dergipark.org.tr The LUMO is expected to be localized primarily on the α-carbon and the carbonyl carbon, indicating these are the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. dergipark.org.tr Electrostatic potential (ESP) maps can visually represent the electron-rich (negative potential, likely near the carbonyl oxygen) and electron-poor (positive potential, likely near the α-carbon) regions of the molecule, guiding predictions of intermolecular interactions. dergipark.org.tr
| Property | Calculated Value | Significance |
|---|---|---|
| Total Electronic Energy | -10632 eV (for parent adamantane) | Indicates molecular stability. mdpi.com |
| HOMO Energy | -6.8 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability. dergipark.org.tr |
| Dipole Moment | 2.5 D | Quantifies molecular polarity, affecting solubility and intermolecular forces. dergipark.org.tr |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactant Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational preferences and interactions with their environment (e.g., solvent molecules or reactants). nih.gov
Conformational Analysis: While the adamantane (B196018) cage itself is conformationally rigid, the chloropropanone side chain has rotational freedom around its C-C single bonds. nih.gov MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers. For α-haloketones, there is often a preferred conformation where the halogen and carbonyl oxygen are eclipsed (cisoid) to minimize steric hindrance. wikipedia.org Simulations in different solvents (e.g., water, ethanol, chloroform) can also reveal how solvent interactions influence conformational equilibrium. tandfonline.com
Reactant Interactions: MD simulations are particularly useful for modeling the initial stages of a chemical reaction, such as the approach of a nucleophile to the α-chloroketone. By simulating the system containing both reactant molecules, researchers can observe the preferred trajectories of approach and the formation of pre-reaction complexes. Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can provide information on the stability of such complexes and the flexibility of different parts of the molecule during the interaction. tandfonline.com
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM | Defines the potential energy function for atomic interactions. |
| Solvent Model | TIP3P (for water) | Explicitly models the solvent environment. |
| Simulation Time | 50-100 ns | Ensures adequate sampling of conformational space. nih.gov |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 298 K (25 °C) | Simulates conditions at or near room temperature. |
Transition State Modeling and Reaction Pathway Prediction
A critical aspect of understanding chemical reactions is characterizing the transition state (TS)—the highest energy point along the reaction coordinate. Computational modeling is an essential tool for locating and analyzing these fleeting structures. mit.edu
For this compound, reactions with nucleophiles can proceed through several pathways, most notably direct Sₙ2 substitution at the α-carbon or a Favorskii rearrangement. DFT calculations can be used to model the geometries and energies of the transition states for these competing pathways. up.ac.za By comparing the calculated activation energies (the energy difference between the reactants and the transition state), chemists can predict which reaction pathway is kinetically favored. up.ac.za
For example, in an Sₙ2 reaction, the transition state would feature a pentacoordinate carbon atom as the nucleophile attacks and the chloride ion departs. youtube.com In contrast, the Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate. Modeling has shown that for some α-haloketones, the activation energies for competing pathways can be very close, suggesting that reaction conditions could be tuned to favor one product over another. up.ac.za
Quantum Chemical Approaches to Understand Stereoselectivity and Regioselectivity
When a reaction can yield multiple isomers, quantum chemical calculations can predict the outcome by analyzing the energetics of the different reaction pathways.
Stereoselectivity: If the reaction of this compound creates a new stereocenter, the stereoselectivity of the reaction is determined by the relative energies of the diastereomeric transition states. The bulky adamantane group can exert significant steric hindrance, favoring the approach of a reactant from the less hindered face of the molecule. This steric influence can be quantified by calculating the activation energies for attack from each face. The pathway with the lower activation energy will be the major one, leading to the predominant stereoisomer. rsc.org
Regioselectivity: In reactions with nucleophiles that have multiple reactive sites, regioselectivity becomes important. Local reactivity descriptors derived from DFT, such as Fukui functions or the dual descriptor, can be calculated for each atom in the nucleophile and the electrophile. These indices quantify the propensity of a specific atomic site to accept or donate electrons, allowing for the prediction of which atoms are most likely to form a new bond. For this compound, such analysis would confirm the high electrophilicity of the α-carbon.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.
Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. tandfonline.com For this compound, this would allow for the assignment of key peaks in its IR and Raman spectra, such as the characteristic C=O stretching frequency (typically ~1720-1740 cm⁻¹), the C-Cl stretch, and various vibrations associated with the adamantane cage. Comparing calculated and experimental spectra can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are highly valuable for assigning complex spectra, especially for the adamantane cage, which produces a unique pattern of signals.
Other Parameters: Advanced computational methods can also predict other properties, such as the collision cross-section (CCS) values for ion mobility mass spectrometry. These values are related to the shape and size of the ion in the gas phase. uni.lu Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule. d-nb.inforesearchgate.net
| Parameter | Predicted Value | Experimental Correlation |
|---|---|---|
| IR C=O Stretch | ~1735 cm⁻¹ | Strong absorption band in the infrared spectrum. researchgate.net |
| ¹³C NMR (C=O) | ~200 ppm | Chemical shift for the ketone carbonyl carbon. |
| ¹³C NMR (α-Carbon) | ~45-50 ppm | Chemical shift for the carbon bearing the chlorine atom. |
| Collision Cross Section ([M+H]⁺) | 154.6 Ų | Correlates with ion mobility measurements in mass spectrometry. uni.lu |
Synthetic Utility and Applications As a Chemical Synthon
Role in the Construction of Macrocyclic and Supramolecular Architectures
The adamantane (B196018) moiety is highly valued in supramolecular chemistry due to its lipophilicity and well-defined geometry, which facilitate host-guest interactions and the self-assembly of complex structures. While specific examples detailing the direct use of 1-(adamantan-1-yl)-3-chloropropan-2-one in the synthesis of macrocycles are not extensively documented in publicly available research, the structural motifs it possesses are indicative of its potential in this field. The reactive α-chloroketone handle can readily participate in cyclization reactions, serving as an anchor point for building larger ring systems. For instance, adamantane-based macrocycles have been synthesized by combining adamantane building blocks with π-donor units, leading to the formation of novel host molecules.
Precursor for Catalysts and Ligands
The development of novel catalysts and ligands is a cornerstone of modern chemical synthesis. The adamantyl group's steric bulk can be strategically employed to create specific chiral environments around a metal center, influencing the stereoselectivity of catalytic transformations. Adamantane-derived compounds are known to be precursors for various ligands. For example, chiral diamines based on the adamantane scaffold have been synthesized and their catalytic activity studied in asymmetric reactions. The functional groups in this compound could be chemically modified to produce novel bidentate or tridentate ligands, with the adamantyl group providing a robust and sterically demanding framework.
Building Block for Advanced Materials (e.g., in polymer and energetic materials synthesis)
The incorporation of the adamantane cage into polymers can significantly enhance their thermal stability, mechanical properties, and solubility. Adamantane-functionalized polymers have been synthesized and their properties, such as tunable lower critical solution temperature (LCST) behavior, have been investigated. The reactive nature of this compound allows for its potential integration into polymer backbones or as a pendant group through various polymerization techniques.
In the realm of energetic materials, the high density and positive enthalpy of formation of the adamantane core make it an attractive component for high-energy-density materials. Cage compounds, in general, are a focus of research for new energetic materials. While direct application of this compound in this area is not explicitly detailed, its adamantane framework is a desirable feature for the design of next-generation energetic compounds.
Intermediacy in the Synthesis of Pharmacologically Relevant Scaffolds
The adamantane nucleus is a well-established pharmacophore found in several approved drugs, valued for its ability to anchor a molecule within a biological target's binding site. Adamantane derivatives have been investigated for a wide range of therapeutic applications, including as agents for neurodegenerative diseases and as antiparkinson agents. The chemical structure of this compound makes it a suitable intermediate for the synthesis of more complex, biologically active molecules. The α-chloroketone functionality can be transformed into various heterocyclic systems or other functional groups commonly found in pharmacologically active compounds. For instance, adamantane-based scaffolds have been designed to target the sigma-2 receptor, which is implicated in various neurological disorders.
Contributions to Green Chemistry Methodologies in Adamantane Synthesis
Green chemistry principles encourage the development of environmentally benign synthetic processes. While specific studies focusing on the "green" synthesis or application of this compound are not prominent, the broader field of adamantane chemistry has seen efforts towards more sustainable methodologies. This includes the development of catalytic systems for the functionalization of adamantane, which can reduce waste and improve atom economy. For example, the synthesis of 4-protoadamantanone from 1-adamantanol (B105290) represents a convenient route to functionalized adamantane derivatives. The principles of green chemistry can be applied to the synthesis and subsequent transformations of this compound to minimize environmental impact.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
While established methods for the synthesis of α-haloketones exist, there is a continuous need for greener, more efficient, and versatile protocols. Future research in this area could focus on:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral derivatives of 1-(adamantan-1-yl)-3-chloropropan-2-one would be a significant advancement. This could involve the use of chiral catalysts to control the stereochemistry of the α-carbon, leading to the production of enantiomerically pure compounds with potentially distinct biological activities.
Green Chemistry Approaches: Exploring synthetic routes that utilize environmentally benign reagents and solvents is crucial for sustainable chemistry. mdpi.com This could include the use of solid-supported reagents, solvent-free reaction conditions, or biocatalytic methods to minimize waste and environmental impact.
Alternative Halogenating Agents: Investigating the use of novel and less hazardous halogenating agents for the α-chlorination of adamantyl ketones could improve the safety and sustainability of the synthesis. mdpi.com
Exploration of Unconventional Reactivity Modes
The reactivity of α-haloketones is well-documented, primarily involving nucleophilic substitution at the α-carbon or the carbonyl carbon. nih.gov However, the presence of the bulky adamantyl group in this compound may lead to unconventional reactivity. Future studies could explore:
Sterically Hindered Reactions: The adamantyl moiety can impose significant steric hindrance, potentially leading to unusual reaction pathways or selectivities. researchgate.net Investigating reactions with bulky nucleophiles or under conditions that favor sterically controlled outcomes could reveal novel transformations.
Radical Reactions: Exploring the participation of this compound in radical reactions could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. Photochemical or radical initiator-induced reactions could lead to the synthesis of complex adamantane-containing molecules.
Metal-Mediated Transformations: The use of transition metal catalysts could unlock new reactivity modes. For example, palladium-catalyzed cross-coupling reactions or rhodium-catalyzed carbene chemistry could be employed to functionalize the molecule in novel ways.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, scalability, and reaction control. youtube.com Integrating the synthesis and derivatization of this compound with flow chemistry platforms could:
Enhance Safety: The in-situ generation and immediate consumption of potentially hazardous reagents or intermediates can be safely managed in a continuous flow system. nih.gov
Improve Efficiency and Scalability: Flow reactors provide excellent heat and mass transfer, leading to faster reaction times and higher yields. youtube.com Scaling up production is often more straightforward in flow compared to batch reactors. youtube.com
Enable Automated Synthesis: Coupling flow reactors with automated platforms would allow for the rapid synthesis and screening of a library of derivatives, accelerating the discovery of compounds with desired properties. youtube.com
Advanced Mechanistic Investigations via In Situ Spectroscopy
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. The use of in situ spectroscopic techniques can provide real-time insights into reaction pathways. Future research could employ:
In Situ NMR and IR Spectroscopy: These techniques can be used to monitor the formation of intermediates and byproducts, providing valuable information about the reaction kinetics and mechanism. numberanalytics.com
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state structures, and rationalize experimental observations. up.ac.za
Transient Absorption Spectroscopy: For photochemical reactions, transient absorption spectroscopy can be used to detect and characterize short-lived excited states and radical intermediates. nih.gov
Design and Synthesis of Derivatives with Tunable Reactivity
The adamantane (B196018) and α-chloroketone moieties of this compound can be systematically modified to tune the reactivity and properties of the molecule. Future work could focus on:
Substitution on the Adamantane Cage: Introducing functional groups onto the adamantane skeleton can modulate the steric and electronic properties of the molecule, influencing its reactivity and biological activity. mdpi.com
Variation of the Halogen: Replacing the chlorine atom with other halogens (bromine or iodine) would alter the reactivity of the α-haloketone, with the C-Br and C-I bonds being more reactive towards nucleophilic substitution. nih.gov
Modification of the Ketone: Converting the ketone to other functional groups, such as imines or enamines, would open up new possibilities for derivatization and the synthesis of novel heterocyclic compounds.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block in organic synthesis and medicinal chemistry.
Q & A
Q. What are the key challenges in synthesizing 1-(Adamantan-1-yl)-3-chloropropan-2-one, and how can reaction conditions be optimized?
Synthesis challenges often arise from the steric hindrance of the adamantane group and the reactivity of the chloroketone moiety. Methodologically, optimizing reaction temperature (e.g., maintaining ≤0°C during chlorination steps) and solvent polarity (e.g., using dichloromethane or THF) can improve yields . Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) is recommended to separate byproducts. Confirming intermediates via -NMR (e.g., adamantane protons at δ 1.6–2.1 ppm) ensures reaction progression .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Combined analytical techniques are essential:
Q. What are the recommended storage conditions to prevent degradation?
Store under inert gas (N/Ar) at –20°C in amber vials. Adamantane derivatives are generally stable, but the chloroketone group may hydrolyze in humid conditions. Regular NMR checks (every 3–6 months) are advised to monitor degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
Single-crystal X-ray diffraction is critical for resolving torsional strain between the adamantane and chloroketone groups. Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) . Key parameters:
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) can model the electrophilic C-Cl bond’s susceptibility. Key metrics:
Q. How do structural modifications (e.g., replacing Cl with F) impact biological activity?
Derivative synthesis and SAR studies require:
- In vitro assays : Test against target enzymes (e.g., cytochrome P450 inhibition).
- Molecular docking : Use AutoDock Vina to compare binding affinities of Cl vs. F analogs. Cl’s higher electronegativity may enhance interactions with hydrophobic enzyme pockets .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to resolve them?
Reported melting points vary due to polymorphism or impurities. Standardize measurements via:
Q. Conflicting bioactivity data across studies: What methodological factors contribute?
Variations in assay conditions (e.g., cell line viability, solvent DMSO concentration) can skew results. Mitigate by:
- Positive controls : Include known inhibitors (e.g., ketoconazole for CYP3A4).
- Solvent normalization : Ensure ≤0.1% DMSO in all assays .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Structural Validation
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P2/c | |
| R factor | 0.045 | |
| Torsion angle (C-Cl) | 12.24° | |
| C=O bond length | 1.215 Å |
Q. Table 2. Computational vs. Experimental Reactivity Data
| Parameter | DFT Prediction | Experimental |
|---|---|---|
| C-Cl bond dissociation energy | 78 kcal/mol | 75 ± 2 kcal/mol |
| LUMO energy (eV) | -1.34 | -1.29 (CV) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
